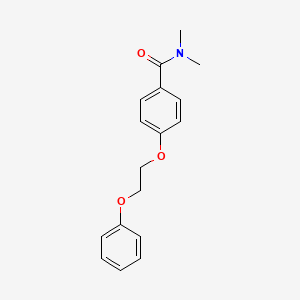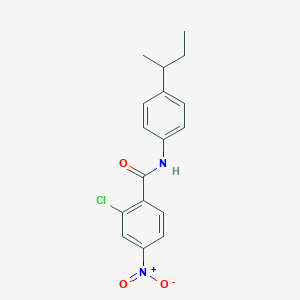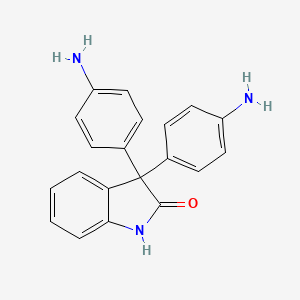
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48664, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation.
Scientific Research Applications
CGP 48664 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety disorders. In addition, CGP 48664 has been used as a tool in scientific research to study the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in various physiological and pathological processes.
Mechanism of Action
CGP 48664 acts as a competitive antagonist of the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which are known to play a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the glycine site, CGP 48664 prevents the activation of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors and reduces the influx of calcium ions into the cell. This, in turn, leads to a decrease in the excitability of neurons and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and physiological effects:
CGP 48664 has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, CGP 48664 has been shown to have analgesic and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using CGP 48664 in lab experiments is its specificity for the glycine site of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors, which allows for the selective modulation of this receptor subtype. However, one of the limitations of using CGP 48664 is its relatively low potency compared to other N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the study of CGP 48664. One area of research is the development of more potent and selective N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptor antagonists that can be used in the treatment of neurodegenerative disorders. Another area of research is the exploration of the potential therapeutic applications of CGP 48664 in other neurological and psychiatric disorders. Finally, the role of N~2~-(3-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide receptors in the regulation of synaptic plasticity and memory formation continues to be an active area of research, and CGP 48664 may serve as a valuable tool in these studies.
Synthesis Methods
The synthesis of CGP 48664 involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with cyclohexylamine, followed by the addition of N-phenylglycine and triethylamine. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals and is considered reliable.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-19(22)13-8-14-20(16)24(28(26,27)18-11-6-3-7-12-18)15-21(25)23-17-9-4-2-5-10-17/h3,6-8,11-14,17H,2,4-5,9-10,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKBKICZXDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![1-(3-chlorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5036467.png)
![11-(4-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5036473.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)

![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
